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Compound of Interest

Compound Name: (2-Fluoroethyl)(propan-2-yl)amine

Cat. No.: B15312738 Get Quote

From Nomenclature to Pharmacophore: A Strategic Analysis for Medicinal Chemistry

Part 1: Executive Summary
Target Molecule: (2-Fluoroethyl)(propan-2-yl)amine Systematic IUPAC Name:

-(2-Fluoroethyl)propan-2-amine Molecular Formula:

Molecular Weight: 105.15 g/mol

This guide provides a rigorous technical analysis of

-(2-Fluoroethyl)propan-2-amine, a secondary amine building block relevant to medicinal
chemistry. Beyond its nomenclature, this molecule represents a critical "bioisostere" strategy
where the introduction of a

-fluorine atom modulates basicity (

) and metabolic stability without significantly altering steric bulk.

Critical Safety Advisory: Researchers must be aware of the potential for "Lethal Synthesis"

metabolism.

-fluoroethyl amines can potentially be metabolized into fluoroacetate, a potent aconitase
inhibitor. (See Section 4: Metabolic Safety).

Part 2: Structural Elucidation & Nomenclature
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The IUPAC name is derived through a hierarchical rule set that prioritizes the longest carbon

chain attached to the nitrogen atom.

Nomenclature Derivation Logic
Principal Functional Group: The molecule is an amine.[1][2]

Parent Chain Selection: The nitrogen is attached to two alkyl groups:

Group A: Ethyl chain with a fluorine substituent (2 carbons).[3]

Group B: Isopropyl chain (3 carbons).

Rule: The longest carbon chain is selected as the parent. Therefore, propane is the parent

alkane.

Numbering: The amine is attached to position 2 of the propane chain.[4]

Parent Name:Propan-2-amine.[3][4][5][6][7]

Substituents: The nitrogen atom (

) is substituted with a fluoroethyl group.

The ethyl group has a fluorine at position 2 (relative to its attachment to nitrogen).

Substituent Name:2-Fluoroethyl.[7]

Assembly: Combine substituents with the parent name.

Final Name:

-(2-Fluoroethyl)propan-2-amine.

Visualization of Naming Hierarchy

Target Structure
(2-Fluoroethyl)(propan-2-yl)amine Identify Chains on Nitrogen Compare Chain Lengths:

Ethyl (2C) vs. Propyl (3C)
Select Parent:

Propan-2-amine
 Longest Chain Wins Name Substituent:

N-(2-Fluoroethyl)
Final IUPAC Name:

N-(2-Fluoroethyl)propan-2-amine
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Figure 1: Decision tree for IUPAC nomenclature derivation.

Part 3: Physicochemical Properties & The Fluorine
Effect
In drug design, this fragment is rarely chosen arbitrarily. The

-fluorine atom introduces specific electronic effects that alter the molecule's behavior compared
to its non-fluorinated analog (

-ethylisopropylamine).

The "Gauche Effect"
Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-

fluoroethylamines often adopt a gauche conformation. This is due to a stabilizing electrostatic

interaction between the electronegative fluorine (

) and the electropositive ammonium center (

) formed upon protonation at physiological pH.

Basicity Modulation ( )
The strong electronegativity of fluorine pulls electron density away from the nitrogen lone pair

(inductive effect,

). This lowers the

of the conjugate acid, often by 1.0–2.0 log units.
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Property

Non-Fluorinated
Analog (

-
Ethylisopropylamin
e)

Target (

-(2-
Fluoroethyl)propan
-2-amine)

Impact on Drug
Design

(approx) ~10.7 ~9.0 - 9.2

Increased fraction of

neutral species at pH

7.4; improved

membrane

permeability.

LogP High Moderate
Lower lipophilicity due

to C-F polarity.

Metabolic Stability Low (N-dealkylation) Variable

Blockage of

-oxidation, but risk of

toxic metabolites.

Part 4: Metabolic Safety (Critical Warning)
The "Lethal Synthesis" Risk: Researchers must exercise extreme caution with simple 2-

fluoroethylamines.

Mechanism: The 2-fluoroethyl group can be metabolically cleaved (N-dealkylation) to release

2-fluoroacetaldehyde or 2-fluoroethanol.

Toxicity: These intermediates are rapidly oxidized to fluoroacetate.

Target: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase, a key

enzyme in the Krebs cycle.[8][9][10][11] This leads to citrate accumulation and mitochondrial

failure.

Mitigation Strategy:

Steric Hindrance: Ensure the nitrogen is part of a scaffold that resists rapid N-dealkylation.
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Substitution: Add substituents to the

-carbon of the ethyl chain (e.g., 2-fluoro-1-methylethyl) to block the specific dehydrogenase
pathway.

Part 5: Synthesis Protocol
Objective: Synthesis of

-(2-Fluoroethyl)propan-2-amine via Reductive Amination. Rationale: Direct alkylation of
isopropylamine with 1-bromo-2-fluoroethane often leads to over-alkylation (tertiary amines).
Reductive amination is more selective for secondary amines.

Reaction Scheme
Step-by-Step Methodology

Reagent Prep:

Dissolve 2-Fluoroethylamine Hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).

Add Acetone (1.2 equiv).

Add Triethylamine (1.0 equiv) to free the amine base.

Stir for 30 minutes at Room Temperature (RT) to allow imine formation.

Reduction:

Cool the mixture to 0°C.

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred

over

because it is milder and will not reduce the ketone before the imine forms.

Allow the reaction to warm to RT and stir for 12–16 hours.

Workup (Quenching):
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Quench with saturated aqueous

solution.

Extract the aqueous layer with Dichloromethane (DCM) (

).

Crucial Step: The product is a low-molecular-weight amine and may be volatile. Do not

evaporate to dryness under high vacuum without checking boiling points.

Purification:

If necessary, purify via amine-functionalized silica gel chromatography or convert to the

HCl salt for recrystallization (more stable).

Synthesis Workflow Diagram
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Reactants:
2-Fluoroethylamine + Acetone

Intermediate:
Imine Formation

 TEA, DCE, 30 min 

Reduction:
Add NaBH(OAc)3 (STAB)

 0°C to RT, 16h 

Quench:
Sat. NaHCO3

Extraction:
DCM (Organic Layer)

Salt Formation (Optional):
Add HCl in Dioxane -> Solid Precipitate

 Stabilize Volatile Amine 

Click to download full resolution via product page

Figure 2: Reductive amination workflow for selective secondary amine synthesis.

Part 6: Analytical Validation
To confirm the identity of the synthesized product, look for these specific signals.

Proton NMR ( NMR)
Isopropyl Group:
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ppm (Doublet, 6H): Methyl groups of the isopropyl chain.

ppm (Septet, 1H): Methine proton (

) of the isopropyl group.

Fluoroethyl Group:

ppm (Doublet of Triplets, 2H):

protons. Coupled to both the neighbor

and the Fluorine atom (

).

ppm (Doublet of Triplets, 2H):

protons. Distinctive large geminal coupling to Fluorine (

).

Amine Proton:

ppm (Broad singlet, 1H):

(shift varies with concentration/solvent).

Mass Spectrometry (ESI-MS)
Target Mass: 105.15 Da.

Observed Ion:

.

Fragmentation: Look for loss of HF (M-20) or cleavage of the isopropyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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